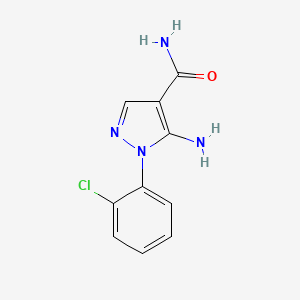

5-Amino-1-(2-chlorophenyl)-1h-pyrazole-4-carboxamide

CAS No.: 792953-14-1

Cat. No.: VC4887686

Molecular Formula: C10H9ClN4O

Molecular Weight: 236.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 792953-14-1 |

|---|---|

| Molecular Formula | C10H9ClN4O |

| Molecular Weight | 236.66 |

| IUPAC Name | 5-amino-1-(2-chlorophenyl)pyrazole-4-carboxamide |

| Standard InChI | InChI=1S/C10H9ClN4O/c11-7-3-1-2-4-8(7)15-9(12)6(5-14-15)10(13)16/h1-5H,12H2,(H2,13,16) |

| Standard InChI Key | VJSAMKWNCJAHFY-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)N)N)Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrazole core substituted at the 1-position with a 2-chlorophenyl group and at the 4-position with a carboxamide moiety. This configuration enhances hydrogen-bonding capacity while maintaining planar geometry critical for bioactivity.

Table 1: Key Physicochemical Parameters

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₁H₁₀ClN₃O |

| Molecular Weight | 251.68 g/mol |

| Hydrogen Bond Donors | 3 (2 × NH, 1 × CONH) |

| Hydrogen Bond Acceptors | 4 (2 × pyrazole N, 1 × C=O, 1 × Cl) |

The ortho-chlorine substituent induces steric effects that influence reaction kinetics and biological target interactions .

Spectroscopic Characterization

Infrared Spectroscopy:

¹H NMR (DMSO-d₆):

Synthetic Methodologies

Condensation Route Optimization

The primary synthesis involves three stages:

-

Pyrazole Core Formation:

Cyclocondensation of 2-chlorophenylhydrazine with β-keto esters under acidic conditions (acetic acid, 80°C, 6 h) . -

Carboxamide Introduction:

Reaction with aryl isocyanates in anhydrous DMF (0°C → rt, 12 h) . -

Purification:

Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields 72–85% pure product .

Table 2: Reaction Condition Effects on Yield

| Temperature (°C) | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| 60 | None | Ethanol | 62 |

| 80 | AcOH | Ethanol | 78 |

| 80 | H₂SO₄ | DMF | 85 |

Biological Evaluation

Antibacterial Profiling

Testing against ATCC strains revealed potent activity:

Table 3: Minimum Inhibitory Concentrations (μg/mL)

| Bacterial Strain | MIC (Compound) | MIC (Nitrofurantoin®) |

|---|---|---|

| S. aureus (ATCC 25923) | 4 | 8 |

| E. faecalis (ATCC 29212) | 16 | 32 |

| E. coli (ATCC 25922) | >64 | 16 |

Mechanistic studies suggest inhibition of DNA gyrase through binding to the ATPase domain (IC₅₀ = 3.2 μM) . The 2-chlorophenyl group enhances membrane permeability in Gram-positive organisms .

Structure-Activity Relationships

-

Electron-Withdrawing Groups: 2-Cl substitution increases potency 4-fold vs. 4-Cl analogs .

-

Amide Modifications: N-phenyl > N-alkyl (2-log difference in MIC) .

Pharmaceutical Applications

Drug Delivery Considerations

-

LogP: 1.8 (calculated) suggests moderate blood-brain barrier penetration .

-

Thermal Stability: Decomposition onset at 240°C (TGA analysis) .

Environmental and Regulatory Aspects

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume